molecular formula C8H8ClNO2 B157649 2-Chloro-N-(3-hydroxyphenyl)acetamide CAS No. 10147-69-0

2-Chloro-N-(3-hydroxyphenyl)acetamide

Cat. No.: B157649
CAS No.: 10147-69-0
M. Wt: 185.61 g/mol
InChI Key: NJQCKKUVYFWGKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0) is a chemical compound with the molecular formula C8H8ClNO2. This compound serves as a valuable intermediate in organic synthesis and antimicrobial research. Scientific studies have demonstrated that this compound, synthesized via chloroacetylation, exhibits appreciable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the chloro atom in the acetamide structure is recognized as a key feature for enhancing antibacterial efficacy, as it can improve molecular stability at the target site . Researchers utilize this compound in the development of new pharmacologically active molecules and for studying structure-activity relationships. The structure of synthesized substances is confirmed by IR, PMR, and mass spectroscopy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQCKKUVYFWGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3 Hydroxyphenyl Acetamide

Primary Synthetic Routes via Chloroacetylation of Aminophenols

The foundational method for synthesizing 2-Chloro-N-(3-hydroxyphenyl)acetamide is the chloroacetylation of 3-aminophenol. neliti.com This reaction is a cornerstone in forming the amide bond, a critical step for this class of compounds.

Reaction Conditions and Optimized Solvent Systems

The choice of solvent plays a pivotal role in the outcome of the chloroacetylation of aminophenols. Studies have investigated several organic solvents to determine the most effective medium for the synthesis of this compound. Acetic acid, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) have been prominent in these investigations. neliti.comneliti.com

When the reaction is conducted in tetrahydrofuran, the process involves dissolving m-aminophenol in THF, followed by the addition of a base and chloroacetyl chloride. neliti.com The mixture is then stirred at room temperature for a designated period, after which the solvent is removed to isolate the product. neliti.com Similarly, acetonitrile has been utilized as a solvent, providing an alternative medium for the reaction to proceed effectively. neliti.com

In a different approach, acetic acid is used not only as a solvent but also as a medium to prepare a saturated solution of a base like sodium acetate (B1210297). neliti.com The aminophenol is introduced into this cooled solution, followed by the dropwise addition of chloroacetyl chloride. neliti.com This method also requires a period of stirring at room temperature to ensure the completion of the reaction. neliti.com

The following table summarizes the reaction conditions in different solvent systems for the synthesis of 2-chloro-N-(hydroxyphenyl)acetamides.

SolventReactantsBaseTemperatureReaction TimeProduct
Tetrahydrofuranm-aminophenol, chloroacetyl chlorideK₂CO₃Room Temperature4 hoursThis compound
Acetic Acidp-aminophenol, chloroacetyl chlorideSodium AcetateCooled to -2°C, then Room Temperature2 hours2-chloro-N-(4-hydroxyphenyl)acetamide

Regioselectivity Considerations in Aminophenol Chloroacetylation for N-Acyl Product Formation

A critical aspect of the chloroacetylation of aminophenols is regioselectivity, which dictates whether the acylation occurs at the nitrogen atom of the amino group (-NH₂) or the oxygen atom of the hydroxyl group (-OH). In the case of 3-aminophenol, the amino group is more nucleophilic than the hydroxyl group. quora.comchemicalforums.com This heightened nucleophilicity is attributed to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile. chemicalforums.comvaia.com

Consequently, the reaction with an acylating agent like chloroacetyl chloride preferentially occurs at the amino group, leading to the formation of the N-acyl product, this compound, rather than the O-acyl product. quora.comquora.com Experimental results have confirmed that at a 1:1 molar ratio of reactants, only the N-acyl derivatives are formed. neliti.com This inherent selectivity simplifies the synthesis, as it predominantly yields the desired amide.

The pKa values of the conjugate acids of the amino and phenolic groups further illustrate this point. The conjugate acid of an aromatic amine (Ar-NH₃⁺) has a pKa of approximately 4.6, while that of a phenolic hydroxyl group (Ar-OH₂⁺) is around -6.4. quora.com The higher pKa of the amino group's conjugate acid indicates that the amino group is a stronger base and, therefore, a better nucleophile. quora.comquora.com

Role of Base Catalysis in this compound Synthesis

The inclusion of a base is crucial in the synthesis of this compound. The reaction between an aminophenol and an acyl chloride generates hydrochloric acid (HCl) as a byproduct. quora.com This acid can protonate the amino group of the unreacted aminophenol, forming an ammonium (B1175870) salt. The protonated amino group is no longer nucleophilic and cannot react with the acyl chloride, which would halt or significantly slow down the reaction.

To counteract this, a base is added to neutralize the HCl as it is formed. quora.com This neutralization prevents the protonation of the starting material and shifts the reaction equilibrium towards the formation of the amide product. quora.com Commonly used bases for this purpose include potassium carbonate (K₂CO₃), triethylamine (B128534), and sodium acetate. neliti.comneliti.com

For instance, in the synthesis using tetrahydrofuran as a solvent, potassium carbonate is employed to scavenge the HCl produced. neliti.com When acetic acid is the solvent, a saturated solution of sodium acetate serves the same purpose. neliti.com The choice of base can be influenced by the specific solvent and reaction conditions.

Advanced Synthetic Approaches and Yield Optimization Strategies

To enhance the efficiency, yield, and environmental friendliness of the synthesis of acetamide (B32628) derivatives, researchers have explored advanced techniques beyond traditional heating methods.

Microwave-Assisted Synthesis of Related Acetamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. psu.edu This technique has been successfully applied to the synthesis of various acetamide derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net

In the context of related acetamide synthesis, microwave irradiation has been used to facilitate the reaction between α-chloroacetamides and substituted anilines in the presence of a catalyst like triethylamine in dry acetonitrile. mdpi.com The reaction mixture is heated to 65-70 °C under microwave irradiation for a short duration, typically 5-10 minutes, resulting in good yields of the desired N-phenylacetamide derivatives. mdpi.com This method offers a significant reduction in reaction time compared to the several hours required for conventional heating. mdpi.comnih.gov Furthermore, some microwave-assisted syntheses of N-acetamides can be performed under solvent-free conditions, which is an important feature of green chemistry. researchgate.net

Palladium-Catalyzed Methods for Related Compounds

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, is a versatile method for constructing N-aryl bonds. researchgate.net While not directly applied to the synthesis of this compound in the provided context, these methods are highly relevant for the synthesis of a wide array of N-aryl acetamide derivatives.

Palladium catalysts, in conjunction with suitable phosphine (B1218219) ligands, can effectively couple aryl halides or triflates with amines or amides. beilstein-journals.orgnih.gov This methodology allows for the synthesis of complex N-aryl compounds that may be difficult to access through traditional methods. For instance, palladium-catalyzed reactions have been used to synthesize N-aryl carbamates by coupling aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. nih.govmit.edu These advanced catalytic systems offer high efficiency and broad substrate scope, making them valuable for the synthesis of biologically active molecules and other functional organic materials. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound molecule serves as a versatile scaffold for chemical synthesis due to its multiple reactive sites: the electrophilic carbon of the chloroacetyl group, the nucleophilic hydroxyl group, and the activated aromatic ring. These sites allow for a variety of derivatization strategies aimed at creating a diverse library of analogues.

The synthesis of novel N-arylacetamide derivatives from the this compound core can be achieved by introducing additional substituents onto the hydroxyphenyl ring. The existing hydroxyl group is an activating, ortho-para directing group, which facilitates electrophilic aromatic substitution. This allows for the incorporation of a wide range of functional groups onto the aromatic system.

Potential synthetic transformations include:

Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst can introduce one or more nitro groups at positions ortho and para to the hydroxyl group.

Halogenation: Treatment with elemental bromine or chlorine in a suitable solvent can lead to the mono- or poly-halogenation of the aromatic ring, yielding chloro-, bromo-, or iodo-substituted analogues.

Friedel-Crafts Alkylation and Acylation: Under appropriate Lewis acid catalysis, the ring can be alkylated or acylated to introduce new carbon-based substituents.

These reactions modify the electronic and steric properties of the phenyl ring, leading to a new series of N-arylacetamide derivatives built upon the original scaffold.

The chloroacetyl moiety is a key site for structural modification, primarily through nucleophilic substitution of the highly reactive α-chloro group. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease of replacement of this chlorine atom by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. This reaction is a fundamental strategy for building molecular complexity and accessing a wide array of functionalized acetamide derivatives.

Common nucleophilic substitution reactions include:

Reaction with Sulfur Nucleophiles: Thiolates and other sulfur-based nucleophiles readily displace the chloride to form thioether linkages. For instance, 2-chloro-N-arylacetamides react with mercaptonicotinonitrile derivatives or sodium hydrogen selenide (B1212193) to yield the corresponding sulfur- or selenium-linked products. ias.ac.innih.gov

Reaction with Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be used to synthesize N-substituted glycinamide (B1583983) derivatives.

Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ether linkages. For example, 2-(pyridin-3-yloxy)acetamides can be synthesized via the alkylation of the hydroxyl group of various pyridinols with N-substituted chloroacetamides. nih.gov

These transformations are pivotal for linking the this compound scaffold to other molecular fragments.

Nucleophile TypeReactant ExampleResulting LinkageProduct Class Example
Sulfur (S)Sodium Thiolate (RSNa)Thioether (-S-R)2-(Alkylthio)-N-(3-hydroxyphenyl)acetamide
Nitrogen (N)Secondary Amine (R₂NH)Tertiary Amine (-NR₂)2-(Dialkylamino)-N-(3-hydroxyphenyl)acetamide
Oxygen (O)Sodium Phenoxide (ArONa)Ether (-O-Ar)2-(Aryloxy)-N-(3-hydroxyphenyl)acetamide
Selenium (Se)Sodium Hydrogen Selenide (NaHSe)Selenide (-SeH)N-(3-hydroxyphenyl)-2-selenylacetamide

A significant transformation that involves both the hydroxyphenyl ring and the chloroacetyl linker is intramolecular cyclization. In the presence of a base, the nucleophilic hydroxyl group can attack the electrophilic carbon bearing the chlorine atom via an intramolecular Williamson ether synthesis. This reaction results in the formation of a new heterocyclic ring system. Specifically, the reaction of this compound is expected to yield a benzoxazinone (B8607429) derivative, a heterocyclic motif present in many biologically active compounds. ias.ac.inorganic-chemistry.org This cyclization represents a powerful strategy for converting the flexible acetamide linker into a more rigid, conformationally constrained heterocyclic system, significantly altering the molecule's three-dimensional structure.

Biological Activities and Molecular Mechanisms of 2 Chloro N 3 Hydroxyphenyl Acetamide

Antimicrobial Activity Profile

Studies reveal that 2-Chloro-N-(3-hydroxyphenyl)acetamide possesses noteworthy antibacterial properties but lacks significant antifungal activity. neliti.com The evaluation of its antimicrobial capabilities was conducted using the agar-disc diffusion method, a standard technique for assessing the efficacy of new chemical entities against microbial strains. neliti.com

The synthesized compound demonstrated considerable activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. neliti.com In laboratory testing, the zone of inhibition—the area around the test compound where bacteria cannot grow—was measured to quantify its antibacterial effect. The compound produced inhibition zones ranging from 8 to 14 mm against these strains, indicating appreciable bactericidal or bacteriostatic capabilities. neliti.com

The compound's efficacy extends to Gram-negative bacteria. It showed appreciable activity against Escherichia coli, with zones of inhibition similar to those observed for Gram-positive strains (8-14 mm). neliti.com However, its performance against Pseudomonas aeruginosa was characterized as weak, with measured inhibition zones of 6 and 12 mm in different assays. neliti.com

Table 1: Antibacterial Activity of this compound

Bacterial Strain Type Zone of Inhibition (mm) Activity Level
Bacillus subtilis Gram-Positive 8-14 Appreciable
Staphylococcus aureus Gram-Positive 8-14 Appreciable
Escherichia coli Gram-Negative 8-14 Appreciable
Pseudomonas aeruginosa Gram-Negative 6-12 Weak

Data sourced from Yusufov et al., 2020. neliti.com

Despite its antibacterial properties, this compound did not exhibit any potential antifungal activity. neliti.com Specifically, tests against the pathogenic fungus Candida albicans and the yeast Pichia anomala showed no activity. neliti.com

Melanogenesis Inhibitory Activity and Comparative Efficacy against Standard Agents

Based on a review of available scientific literature, no studies have been published that specifically investigate the melanogenesis inhibitory activity of this compound. Research into skin-lightening agents often focuses on the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production. nih.govmdpi.com While compounds containing a hydroxyphenyl group have been explored for this purpose, specific data on this compound's efficacy and comparisons to standard agents like kojic acid or hydroquinone (B1673460) are not available. nih.govmedicaljournalssweden.se

Enzyme Inhibition and Receptor Binding Modulations

The precise molecular mechanisms underlying the biological activities of this compound have not been extensively characterized.

Currently, there is a lack of specific research identifying the molecular targets and enzyme inhibition profiles for this compound. While studies on other acetamide (B32628) derivatives have explored their potential to inhibit enzymes such as cyclo-oxygenase (COX), heme oxygenase-1, and urease, or to act on targets like penicillin-binding proteins, such investigations have not been reported for this particular compound. mdpi.comorientjchem.orgnih.govsemanticscholar.org Therefore, the specific enzymes it may inhibit or the receptors it may bind to remain to be elucidated.

Interactions with Cellular Receptors and Modulation of Signal Transduction Pathways

A study investigating the antimicrobial properties of this compound demonstrated its appreciable activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. neliti.com The observed zones of inhibition suggest a clear antibacterial effect, as detailed in the table below. However, the study did not investigate the specific cellular receptors or signaling pathways that are modulated by the compound to exert this effect.

Table 1: Antibacterial Activity of this compound

Bacterial Strain Zone of Inhibition (mm)
Bacillus subtilis 8-14
Staphylococcus aureus 8-14
Escherichia coli 8-14
Pseudomonas aeruginosa 6-12

In a different biological context, a study on the related compound N-(2-hydroxyphenyl)acetamide revealed its ability to suppress the RANK/RANKL signaling pathway in a model of collagen-induced arthritis. nih.gov This finding, while not directly related to the antimicrobial activity of this compound, highlights the potential for N-arylacetamides to modulate key signaling pathways involved in cellular processes. Further research is required to determine if this compound interacts with specific bacterial receptors or signaling cascades to produce its antibacterial effects.

Hypothesized Mechanism: Penicillin-Binding Protein Interaction Leading to Cell Lysis (for related antibacterial acetamides)

A plausible mechanism for the antibacterial action of chloroacetamide derivatives, including compounds structurally related to this compound, involves the inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. nih.gov Inhibition of these proteins disrupts cell wall integrity, ultimately leading to cell lysis and bacterial death.

The structural resemblance of some acetamides to the D-Ala-D-Ala moiety of the peptidoglycan precursors allows them to bind to the active site of PBPs. nih.gov The presence of a reactive chloro group in chloroacetamides can enhance this interaction, potentially leading to irreversible acylation of a serine residue within the PBP active site. This covalent modification inactivates the enzyme, halting cell wall synthesis.

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related chloroacetamide, suggested that its antibacterial activity against Klebsiella pneumoniae likely stems from its action on a PBP. nih.gov This hypothesis is supported by the observation that the presence of the chloro atom is crucial for the molecule's antibacterial potency. nih.gov This proposed mechanism positions these chloroacetamide derivatives as potential alternatives or adjuncts to traditional β-lactam antibiotics, which also target PBPs but are susceptible to bacterial resistance mechanisms like β-lactamase production.

Other Biological Modulations Explored through Related Structural Motifs

The acetamide scaffold is a versatile feature in medicinal chemistry, and its incorporation into more complex molecules has led to the discovery of various biological activities.

HIV-1 Reverse Transcriptase Inhibitory Activity of Tetrahydroisoquinoline-Acetamide Derivatives

Derivatives of tetrahydroisoquinoline-acetamide have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. In one study, a series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) acetamides were synthesized and tested for their inhibitory activity against HIV-1 RT.

Among the synthesized compounds, two derivatives, designated as 3c and 3m, were identified as moderate inhibitors of the enzyme. At a concentration of 40 nM, these compounds exhibited a residual RT activity of 25%, indicating significant inhibition. This activity, while moderate, suggests that the tetrahydroisoquinoline-acetamide scaffold could serve as a starting point for the development of more potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Selected Tetrahydroisoquinoline-Acetamide Derivatives

Compound Concentration (nM) Residual RT Activity (%)
3c 40 25
3m 40 25

Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

Analogs of 2-phenoxybenzamide, which share a similar amide linkage to this compound, have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A lead compound from the Medicines for Malaria Venture Malaria Box project, a 2-phenoxybenzamide, showed multi-stage activity against different strains of the parasite. nih.gov

Subsequent synthesis and testing of new derivatives revealed important structure-activity relationships. The antiplasmodial activity was found to be highly dependent on the substitution pattern of the anilino part of the molecule and the size of the substituents. nih.gov One derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, exhibited high antiplasmodial activity against the NF54 strain of P. falciparum with an IC50 of 0.2690 µM and very low cytotoxicity, resulting in an excellent selectivity index of 460. researchgate.net

Table 3: Antiplasmodial Activity of Selected 2-Phenoxybenzamide Analogs against P. falciparum NF54

Compound PfNF54 IC50 (µM) L-6 cells IC50 (µM) Selectivity Index (S.I.)
Lead Compound 1 - - -
Derivative 36 (meta-substituted) 3.297 >124.0 37.58
Derivative 37 (para-substituted) 0.2690 124.0 461.0
Derivative 54 (2-phenoxy analog) 1.222 >124.0 >101.5
N-pivaloyl analogue 19 0.6172 185.0 299.7
N-pivaloyl analogue 56 0.6593 190.3 288.6

These findings underscore the potential of the broader benzamide (B126) and acetamide chemical classes in the development of novel therapeutic agents for a range of infectious diseases.

Structure Activity Relationship Sar Studies of 2 Chloro N 3 Hydroxyphenyl Acetamide Derivatives

Impact of Substitutions on the Phenyl Ring on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring of N-aryl-2-chloroacetamides significantly modulate their biological effects. Researchers have systematically altered the phenyl ring to understand the influence of the hydroxyl group's position, the addition of halogens, and the electronic properties of various substituents.

The placement of the hydroxyl (-OH) group on the phenyl ring is a critical determinant of biological activity. A direct comparison between 2-Chloro-N-(3-hydroxyphenyl)acetamide (meta-isomer) and 2-Chloro-N-(4-hydroxyphenyl)acetamide (para-isomer) revealed that both compounds exhibit noteworthy antibacterial properties. neliti.comneliti.com

In a study assessing their antimicrobial effects, both the meta and para isomers demonstrated appreciable activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli. neliti.com However, their efficacy was weaker against Pseudomonas aeruginosa. neliti.com Notably, neither compound showed any significant antifungal activity against Candida albicans or Pichia anomala. neliti.com These findings suggest that while the hydroxyl group's presence is compatible with antibacterial activity, its specific placement at the meta or para position does not drastically alter the antibacterial spectrum in this particular pairing.

Table 1: Comparative Antibacterial Activity of Hydroxyl Isomers (Inhibition Zone in mm)
CompoundB. subtilisS. aureusE. coliP. aeruginosa
This compound1214106
2-Chloro-N-(4-hydroxyphenyl)acetamide1412812

Introducing additional halogen atoms to the phenyl ring is a common strategy to enhance the biological potency of N-aryl-2-chloroacetamides. nih.gov Studies have shown that halogenated derivatives are often among the most active compounds in this class, particularly against Gram-positive bacteria and pathogenic yeasts. nih.gov

For instance, compounds such as N-(4-chlorophenyl) chloroacetamide, N-(4-fluorophenyl) chloroacetamide, and N-(3-bromophenyl) chloroacetamide have demonstrated significant antimicrobial activity. nih.gov This enhancement is largely attributed to an increase in the molecule's lipophilicity, or fat-solubility. nih.gov Higher lipophilicity allows the compounds to more easily penetrate the lipid-rich cell membranes of microorganisms to reach their intracellular targets. nih.gov The strategic placement of halogens is a key tool for creating motifs that are prevalent in many biologically active compounds. nih.gov

SAR studies consistently show that the presence of EWGs on the aryl moiety often correlates with enhanced biological activity in this class of compounds. mdpi.commdpi.com Halogens (e.g., -F, -Cl, -Br), cyano (-CN), and acetyl (-COCH3) groups are typical EWGs. In one comprehensive study, derivatives bearing these groups were found to be highly active. nih.gov In contrast, derivatives with EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), did not show superior potency. mdpi.com The increased activity associated with EWGs can be linked to their ability to increase the molecule's lipophilicity and modify its electronic character, which may influence how it interacts with biological targets. nih.govmdpi.com

Table 2: Effect of Phenyl Ring Substituents on Antimicrobial Activity
Substituent TypeExample SubstituentCompound ExampleGeneral Activity Trend
Electron-Withdrawing (EWG)Halogen (-Cl, -Br, -F)N-(4-chlorophenyl)-2-chloroacetamideHigh activity, especially vs. Gram-positive bacteria. nih.gov
Cyano (-CN)N-(3-cyanophenyl)-2-chloroacetamideModerate to high activity. nih.gov
Acetyl (-COCH3)N-(4-acetylphenyl)-2-chloroacetamideModerate activity. nih.gov
Electron-Donating (EDG)Methyl (-CH3)N-(4-methylphenyl)-2-chloroacetamideGenerally lower activity. nih.govmdpi.com
Methoxy (-OCH3)N-(4-methoxyphenyl)-2-chloroacetamideGenerally lower activity. nih.govmdpi.com

Significance of the 2-Chloro Substituent on the Acetamide (B32628) Moiety

The chloroacetyl group (-COCH2Cl) is a defining feature of this class of compounds and is fundamental to their chemical reactivity and biological activity. The alpha-chloro atom is not a passive component; it actively participates in the molecule's mechanism of action.

The chemical reactivity of N-aryl-2-chloroacetamides is largely attributed to the alpha-chloro group. researchgate.net The chlorine atom is highly electronegative, meaning it strongly attracts electrons. This effect makes the adjacent carbon atom (the alpha-carbon) electron-deficient, or electrophilic.

This electrophilicity makes the alpha-carbon susceptible to attack by nucleophiles—atoms or molecules with excess electrons. researchgate.net The chlorine atom is also an excellent leaving group, meaning it can be easily displaced during a chemical reaction. researchgate.net This inherent reactivity allows 2-chloroacetamides to act as alkylating agents, forming stable covalent bonds with nucleophilic groups found in biological macromolecules, such as the thiol group (-SH) of cysteine residues in proteins. nih.gov This high reactivity distinguishes chloroacetamides from less reactive electrophiles like acrylamides. nih.gov

The critical role of the alpha-chloro group in conferring biological activity has been demonstrated empirically. In a clear example, researchers compared the antimicrobial activity of N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide. The non-chlorinated version showed no activity against the fungus Candida albicans. In stark contrast, the addition of the single alpha-chloro atom in 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in a compound that could inhibit 96.6% of the fungal strains tested. nih.gov

This finding provides strong evidence that the 2-chloro substituent is essential for the antimicrobial activity of these molecules. nih.gov This moiety is a common feature across a wide range of synthetic acetamide derivatives that have shown promising antibacterial, antifungal, and other biological activities, underscoring its importance as a key pharmacophore. nih.govresearchgate.net Furthermore, some 2-chloro-N-arylacetamide derivatives have been shown to work synergistically with established antibacterial drugs, enhancing their effects and potentially helping to combat drug resistance. researchgate.netscielo.br

Conformational Flexibility and its Relationship to Ligand-Target Interactions and Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that facilitate favorable interactions with a biological target. In this compound and its derivatives, conformational flexibility arises primarily from rotation around the single bonds of the acetamide linker connecting the phenyl ring to the chloroacetyl group. This flexibility allows the molecule to exist in various spatial arrangements, known as conformers, which can significantly influence its bioactivity.

Key aspects of the molecule's conformation include the relative orientation of the N-H bond of the amide and the substituent on the phenyl ring. Studies on similar structures, such as 2-chloro-N-(3-methylphenyl)acetamide, have revealed the existence of both syn and anti conformations, where the N-H bond is oriented towards or away from the ring's substituent, respectively. nih.gov The specific conformation adopted can be influenced by subtle changes in substitution on either the phenyl ring or the side chain. nih.gov For instance, in the solid state, the N-H bond is anti to the meta-chloro substituent in 2-chloro-N-(3-chlorophenyl)acetamide. nih.gov

The ability of this compound derivatives to form these specific, stabilized conformations is crucial for ligand-target interactions. For a molecule to exert a biological effect, it must fit into a binding site of a target protein, such as an enzyme or receptor. This interaction is highly dependent on the molecule's shape and the distribution of its functional groups. A particular conformation might present a hydrogen bond donor (the N-H or O-H group) and an acceptor (the C=O group) in the precise geometry required for tight binding.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, or "descriptors," of molecules, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

For derivatives of N-(substituted phenyl)-2-chloroacetamides, QSAR studies have been effectively employed to predict their antimicrobial potential. nih.gov These analyses rely on cheminformatics models to calculate molecular descriptors that are believed to influence a compound's ability to reach and interact with its biological target. nih.govresearchgate.net Key descriptors often include:

Lipophilicity (log P): This descriptor measures a compound's solubility in fats versus water. An optimal level of lipophilicity is crucial for a molecule to pass through bacterial cell membranes.

Electronic Properties: These describe the distribution of electrons in the molecule, affecting how it interacts with the target protein.

Steric Parameters: These relate to the size and shape of the molecule, which determine how well it fits into a binding site.

A study involving twelve N-(substituted phenyl)-2-chloroacetamides utilized prediction models (Molinspiration, SwissADME, PreADMET, and PkcSM) to screen for antimicrobial potential before laboratory testing. nih.gov The QSAR analysis predicted that derivatives with halogenated substituents on the phenyl ring would exhibit high lipophilicity, a key factor for passing through the phospholipid bilayer of cell membranes. nih.gov This prediction was subsequently confirmed by in-vitro antimicrobial activity tests. nih.govresearchgate.net Compounds such as N-(4-chlorophenyl) chloroacetamide and N-(3-bromophenyl) chloroacetamide were found to be among the most active against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. nih.gov The study demonstrated that the biological activity of these chloroacetamides varied significantly with the position and nature of the substituents on the phenyl ring. nih.gov

The table below summarizes findings from a QSAR and antimicrobial study on related N-(substituted phenyl)-2-chloroacetamides, illustrating the relationship between structure, lipophilicity, and bioactivity. nih.govresearchgate.net

CompoundSubstituent on Phenyl RingPredicted Property HighlightObserved Antimicrobial Activity Summary
N-(4-chlorophenyl) chloroacetamide4-ChloroHigh LipophilicityAmong the most active against Gram-positive bacteria and yeasts.
N-(4-fluorophenyl) chloroacetamide4-FluoroHigh LipophilicityAmong the most active against Gram-positive bacteria and yeasts.
N-(3-bromophenyl) chloroacetamide3-BromoHigh LipophilicityAmong the most active against Gram-positive bacteria and yeasts.
N-(4-hydroxyphenyl) chloroacetamide4-HydroxyLower Lipophilicity (compared to halogens)Moderate activity observed.
N-(4-methylphenyl) chloroacetamide4-MethylModerate LipophilicityModerate activity observed.

These QSAR models, by providing a correlation between chemical structure and biological function, serve as a powerful predictive tool. They allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the drug discovery process. chalcogen.ro The success of these models in predicting the antimicrobial activity of chloroacetamide derivatives validates their utility in medicinal chemistry. nih.gov

Computational and Theoretical Investigations of 2 Chloro N 3 Hydroxyphenyl Acetamide

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Sites and Modes of Interaction

While specific molecular docking studies for 2-Chloro-N-(3-hydroxyphenyl)acetamide are not extensively detailed in the available literature, research on analogous chloroacetamide derivatives provides significant insights into their binding mechanisms. Docking simulations for various chloroacetamides reveal that their binding affinity is influenced by a combination of hydrogen bonds and hydrophobic interactions. ekb.eg

For instance, studies on other chloroacetamide derivatives show that the chloroacetyl group plays a crucial role in binding. The chlorine atom can enhance binding affinity and biological activity by forming favorable interactions within the target's active site. mdpi.com In related N-arylacetamides, intramolecular contacts involving the amide group and the chloro substituent, such as N—H⋯Cl, are observed, suggesting these interactions help stabilize the molecule's conformation for optimal binding. nih.gov The interactions typically involve amino acid residues in the binding pocket of the target protein, with binding energies for some derivatives ranging from -5.32 to -6.92 kcal/mol. ekb.eg These interactions often include hydrogen bonding between the amide's N-H or C=O groups and amino acid residues, as well as hydrophobic interactions involving the aromatic ring.

Identification of Potential Molecular Targets

Based on the biological activities and docking studies of structurally similar compounds, several potential molecular targets can be proposed for this compound. The broad antimicrobial activity of chloroacetamide derivatives suggests that they may interact with essential enzymes in pathogens.

Potential targets identified for various chloroacetamide derivatives include:

Bacterial DNA gyrase and Topoisomerase II : These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to bacterial death. eurjchem.comresearchgate.net

Penicillin-Binding Proteins (PBPs) : These are key enzymes in bacterial cell wall synthesis, a common target for antibiotics. tandfonline.com

Lanosterol 14-alpha demethylase : This is a critical enzyme in fungal cell membrane synthesis, making it a target for antifungal agents. tandfonline.com

Very Long Chain Fatty Acid Synthase (VLCFAs) : This enzyme is a target for herbicides, and some chloroacetamides have shown inhibitory activity. ekb.egekb.eg

NADPH oxidase : An enzyme involved in oxidative stress, which has been investigated as a target for antioxidant compounds. tandfonline.com

The synthesis and evaluation of this compound itself have confirmed its antibacterial activity against both Gram-positive and Gram-negative bacteria, lending support to the hypothesis that it acts on crucial bacterial enzymes. neliti.com

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the conformational stability of a ligand within a protein's binding site, the dynamics of the protein-ligand complex, and the thermodynamics of binding.

Currently, specific molecular dynamics simulation studies focused exclusively on this compound are not readily found in the surveyed scientific literature. However, MD simulations are a standard and powerful tool used to complement docking studies for related chloroacetamide compounds. For example, after docking a ligand into a target protein, MD simulations are often performed to validate the stability of the predicted binding pose. These simulations can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes and dissociates over the simulation time, typically nanoseconds. This analysis helps to refine the understanding of the binding interactions and provides a more dynamic picture of the complex in a simulated biological environment.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. rsdjournal.orgrsc.org These calculations are essential for understanding molecular reactivity, stability, and various spectroscopic properties from first principles.

Examination of N-H Bond Acidity and its Role in Bioactivity

The acidity of the amide N-H bond is a critical factor influencing the bioactivity of many compounds. It affects the molecule's ability to act as a hydrogen bond donor, which is fundamental for ligand-receptor interactions. The conformation of the amide bond (anti or syn) relative to substituents can influence these interactions. For instance, in the related compound 2-chloro-N-(3-chlorophenyl)acetamide, the C=O and N-H bonds are in an anti conformation, which facilitates the formation of intermolecular N-H⋯O hydrogen bonds, linking molecules into chains. researchgate.net This hydrogen bonding capability is central to the molecule's interaction with biological targets.

While specific calculations using AM1-MO (Austin Model 1-Molecular Orbital) theory for the N-H bond acidity of this compound are not detailed in the available literature, this and other semi-empirical or ab initio methods like Density Functional Theory (DFT) are standard approaches to compute properties such as proton affinity and pKa values. researchgate.net Such calculations would elucidate the likelihood of the N-H proton being donated in a biological environment, which can be crucial for enzymatic inhibition or receptor activation mechanisms.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For acetamide (B32628) derivatives, DFT calculations are commonly used to determine these properties. nih.govresearchgate.net While specific FMO data for this compound is not provided in the searched results, analysis of similar molecules provides a general understanding. For example, in a study of thymol-derived phenoxy acetamide derivatives, DFT calculations were used to explore their FMO energy gaps and relate them to their stability and reactivity. nih.gov These calculations help in understanding how structural modifications impact the electronic properties and, consequently, the biological activity of the compounds.

Reactivity DescriptorDefinitionSignificance in Bioactivity
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; related to nucleophilicity and antioxidant activity.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; related to electrophilicity and interaction with biological nucleophiles.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO.Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules are less reactive.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.

Conformational Energy Landscape Analysis (e.g., torsion plots using DFT methods)

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and flexibility of molecules. A comprehensive understanding of a molecule's conformational energy landscape—which maps the potential energy of the molecule as a function of its rotatable dihedral angles—is crucial for predicting its physicochemical properties and its ability to interact with biological targets.

For this compound, the primary sources of conformational flexibility arise from the rotation around two key single bonds: the bond connecting the phenyl ring to the nitrogen atom (C-N amide linkage) and the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (C-C single bond). Analysis of these rotations reveals the molecule's preferred spatial arrangements and the energy barriers separating different conformations.

While detailed torsion plots for this compound are not extensively documented in the reviewed literature, significant insights can be drawn from crystallographic and computational studies of closely related isomers, such as 2-chloro-N-(4-hydroxyphenyl)acetamide. X-ray diffraction studies of this para-isomer reveal that the molecule is not perfectly planar. researchgate.net The acetamide group is twisted relative to the plane of the hydroxybenzene ring. This non-planar conformation is a key structural feature, supported by intramolecular contacts. researchgate.net

DFT calculations performed on such related structures typically show good agreement with experimental data, confirming that the observed solid-state conformation represents a low-energy state. nih.gov For the 4-hydroxy isomer, a key dihedral angle describing the orientation of the chloroacetyl group has been determined, highlighting a slight deviation from a fully planar arrangement. researchgate.net

Dihedral AngleReported Value (°) for 2-chloro-N-(4-hydroxyphenyl)acetamide
N1—C7—C8—Cl115.4 (4)

Table 1: Experimentally determined torsion angle for the related isomer 2-chloro-N-(4-hydroxyphenyl)acetamide, indicating a non-planar conformation of the chloroacetamide side chain. Data sourced from crystal structure analysis. researchgate.net

In silico Prediction of ADMET-Related Physicochemical Parameters for Drug Design

In modern drug discovery, in silico methods are indispensable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at an early stage. This approach allows for the prioritization of compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with drug development. The prediction of fundamental physicochemical parameters is the first step in this process, providing a strong indication of a molecule's potential "drug-likeness."

Several of these parameters are evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the likelihood of a compound being an orally active drug in humans. These rules correlate molecular properties with aqueous solubility and intestinal permeability, which are key factors for oral bioavailability. The key physicochemical parameters for this compound have been calculated using computational models.

ParameterPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight (MW)185.61 g/mol ≤ 500
LogP (Octanol/Water Partition Coefficient)1.60≤ 5
Hydrogen Bond Donors (HBD)2≤ 5
Hydrogen Bond Acceptors (HBA)2≤ 10
Topological Polar Surface Area (TPSA)58.56 Ų≤ 140 Ų
Number of Rotatable Bonds (nRotb)2≤ 10

Table 2: In silico predicted physicochemical and drug-likeness parameters for this compound. These values are used to assess the compound's potential for oral bioavailability.

The analysis of these parameters for this compound indicates a favorable profile for a potential drug candidate. nih.gov

Molecular Weight (MW): At 185.61 g/mol , the compound is well below the 500 g/mol threshold, which is generally associated with better diffusion and transport across biological membranes.

LogP: This value represents the lipophilicity of the molecule. The predicted LogP of 1.60 is within the ideal range, suggesting a good balance between aqueous solubility and lipid bilayer permeability, which is essential for absorption from the gastrointestinal tract.

Hydrogen Bond Donors and Acceptors (HBD/HBA): The molecule has two hydrogen bond donors (the phenolic hydroxyl and the amide N-H groups) and two acceptors (the carbonyl oxygen and the hydroxyl oxygen). These values are comfortably within the limits of ≤5 and ≤10, respectively. A lower number of hydrogen bonds generally correlates with better membrane permeability.

Topological Polar Surface Area (TPSA): The TPSA is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of drug transport properties. The value of 58.56 Ų is well below the 140 Ų guideline often used for good cell membrane permeability.

Number of Rotatable Bonds (nRotb): With only two rotatable bonds, the molecule possesses limited conformational flexibility, which can be advantageous for binding to a target receptor with high affinity and can contribute positively to oral bioavailability.

Collectively, the in silico physicochemical profile of this compound strongly adheres to Lipinski's Rule of Five and other related parameters for drug-likeness. This suggests that the compound possesses fundamental molecular properties conducive to good oral absorption and bioavailability, making it a promising scaffold for further investigation in drug design. researchgate.net

Future Research Directions and Applications in Chemical Biology

Rational Design and Synthesis of Novel Bioactive Amide Scaffolds Based on 2-Chloro-N-(3-hydroxyphenyl)acetamide

The chemical architecture of this compound is well-suited for rational drug design. The presence of the chlorine atom on the acetamide (B32628) group is a key feature, as it acts as a reactive site for nucleophilic substitution. This allows for the strategic introduction of a wide array of functional groups and moieties to generate extensive libraries of new derivatives. By replacing the chlorine atom, researchers can systematically alter the compound's steric and electronic properties to enhance potency and target specificity. neliti.com

Future synthetic strategies could involve:

Modification of the Phenyl Ring: The hydroxyphenyl ring can be further functionalized. For instance, the introduction of additional substituents such as nitro or fluoro groups has been shown in related acetamides to influence biological activity. nih.gov

Creation of Hybrid Molecules: The scaffold can be conjugated with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, coupling the acetamide structure with sulfonamides has been explored to develop novel urease inhibitors. nih.gov

Synthesis of Heterocyclic Analogues: The chloroacetyl group can be used as a precursor to synthesize more complex heterocyclic structures, such as β-lactams, which are a cornerstone of antibiotic chemistry. researchgate.net

These approaches, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the development of new amide scaffolds with tailored biological profiles. N-arylacetamides are recognized as valuable intermediates in the synthesis of compounds for medicinal and pharmaceutical applications, underscoring the potential of this research direction. researchgate.netnih.gov

Exploration of Undiscovered Biological Activities and Target Validation

While initial studies have focused on the antibacterial properties of this compound, the broader biological potential of its derivatives remains largely unexplored. neliti.com The acetamide class of compounds is known for a wide range of bioactivities, suggesting that new derivatives could be effective in various therapeutic areas. nih.gov

Future research should involve screening a diverse library of this compound derivatives against a wide panel of biological targets to uncover novel activities. Potential areas for investigation, based on activities observed in related compounds, include:

Anticancer Activity: Certain 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives have been screened for anti-cancer properties. neliti.com

Enzyme Inhibition: Hydroxylated amide derivatives have been identified as potent inhibitors of melanogenesis, and acetamide-sulfonamide conjugates have shown promise as urease inhibitors. neliti.comnih.gov

Antiviral and Anti-inflammatory Effects: The broader class of amide-containing compounds has been associated with potential antiviral and anti-inflammatory activity. researchgate.net

A critical subsequent step after identifying a new biological activity is target validation. This involves pinpointing the specific molecular target (e.g., an enzyme or receptor) through which the compound exerts its effect. Techniques such as molecular docking, which has been successfully applied to other acetamide scaffolds, can predict binding interactions and help elucidate the mechanism of action. nih.gov Furthermore, investigating the potential for synergistic effects with existing drugs is a promising avenue; a related chloro-acetamide demonstrated synergistic or additive effects when combined with antibiotics like meropenem (B701) and ciprofloxacin (B1669076) against Klebsiella pneumoniae. scielo.br

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

Once a derivative of this compound is shown to have a specific and potent interaction with a biological target, its scaffold can be repurposed for the development of chemical probes. These specialized tools are essential for studying complex biological processes within cellular systems.

The development of such probes would involve chemically modifying the parent scaffold to incorporate reporter tags without compromising its binding affinity for the target. Potential modifications include:

Attachment of Fluorescent Dyes: To allow for visualization of the target's localization and dynamics within living cells using microscopy.

Incorporation of Biotin Tags: For use in affinity purification and pull-down assays to identify binding partners and interacting proteins.

Introduction of Photo-affinity Labels: To enable covalent cross-linking of the probe to its target upon photo-irradiation, facilitating unambiguous target identification.

By transforming these bioactive compounds into chemical probes, researchers can gain deeper insights into cellular pathways and protein function, ultimately advancing the understanding of the biological systems these molecules modulate.

Leveraging the Scaffold for the Development of New Antimicrobial Agents and Other Specific Biological Applications

The most immediate application for the this compound scaffold is in the development of new antimicrobial agents. The parent compound has demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. neliti.comneliti.com Research indicates that the chloro-acetamide moiety is crucial for this activity; in a related compound, the addition of a chlorine atom to the alpha carbon of N-(2-hydroxyphenyl) acetamide transformed it from an inactive molecule to one that could inhibit 96.6% of Candida albicans strains. nih.gov

Studies have shown that this compound exhibits appreciable activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. neliti.com However, its activity against Pseudomonas aeruginosa was weak, and it showed no efficacy against the fungi Candida albicans and Pichia anomala. neliti.com

Antimicrobial Activity of this compound

MicroorganismTypeZone of Inhibition (mm)Activity Level
Bacillus subtilisGram-positive Bacteria14Appreciable
Staphylococcus aureusGram-positive Bacteria12Appreciable
Escherichia coliGram-negative Bacteria8Appreciable
Pseudomonas aeruginosaGram-negative Bacteria6Weak
Candida albicansFungusNot ActiveNone
Pichia anomalaFungusNot ActiveNone

Data sourced from Yusufov et al., 2020. neliti.com

Future work should focus on synthetic modifications to broaden the antimicrobial spectrum and enhance potency, particularly against drug-resistant pathogens. neliti.com Investigating the compound's mechanism of action and its potential for use in combination therapies to overcome resistance are also critical research directions. scielo.br

Beyond antimicrobials, the versatility of the acetamide scaffold suggests other specific applications. Related molecules are used as herbicides in agriculture, and certain derivatives have been investigated as melanogenesis inhibitors, indicating potential uses in agrochemical and dermatological contexts. neliti.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.